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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B10799836 Get Quote

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C virus (HCV)

infection.[1][2] As with any pharmaceutical compound, the presence of impurities can affect its

efficacy and safety. Sofosbuvir impurity G is a diastereoisomer of Sofosbuvir.[3][4] The

preparation of high-purity Sofosbuvir impurity G is crucial for research and development,

particularly for its use as a reference standard in the development and validation of analytical

methods to ensure the quality and purity of the active pharmaceutical ingredient (API). These

application notes provide a detailed protocol for the chemical synthesis of Sofosbuvir impurity
G with a purity exceeding 99%.[5]
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Parameter Value

Compound Name Sofosbuvir impurity G

Synonyms

(Rp)-isopropyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-

dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-

hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)

(phenoxy)phosphoryl)amino)propanoate

CAS Number 1337482-15-1[3][6]

Molecular Formula C₂₂H₂₉FN₃O₉P[6][7][8]

Molecular Weight 529.45 g/mol [6]

Structure Diastereoisomer of Sofosbuvir[3][4]

Synthesis Workflow

The following diagram illustrates the six-step synthesis process for preparing Sofosbuvir
impurity G.
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Step 1: Preparation of Compound II

Step 2: Preparation of Compound III

Step 3: Preparation of Compound IV

Step 4: Preparation of Compound V

Step 5: Preparation of Compound VI

Step 6: Preparation of Sofosbuvir Impurity G

Intermediate I
Compound II

 Toluene, Triethylamine 
 25°C, 12h 

Compound II Compound III

 Methanol, Acetic Acid 
 80°C, 5h 

Compound III Compound IV

 Potassium tert-butoxide 
 8-16h 

Compound IV Compound V

 Triethylamine, Benzoyl Chloride 
 8-16h 

Compound V Compound VI

 Ammonia, Methylsulfonyl Chloride 
 6-20h 

Compound VI Sofosbuvir Impurity G

 Potassium Carbonate 
 8-14h 

Click to download full resolution via product page

Caption: Six-step synthesis of Sofosbuvir Impurity G.
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Experimental Protocols

The following protocols are based on the synthesis method described in patent

CN114539337A, which yields a product with a purity of over 99%.[5]

General Experimental Workflow

Start: Assemble Reaction Apparatus

Add Starting Materials and Solvents

Perform Reaction under Specified Conditions 
 (Temperature, Time)

Monitor Reaction Progress (e.g., TLC)

Reaction Work-up 
 (Quenching, Extraction)

Purify Crude Product 
 (Column Chromatography)

Characterize Final Product 
 (NMR, MS, HPLC)

End: High-Purity Sofosbuvir Impurity G
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Caption: General laboratory workflow for chemical synthesis.

Step-by-Step Synthesis Protocol

Step 1: Preparation of Compound II

Dissolve 20g of intermediate I in 200mL of toluene in a suitable reaction vessel.

Add 13.4g of triethylamine to the solution.

Stir the reaction mixture at 25°C for 12 hours.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by column chromatography using a dichloromethane and methanol

solvent system to obtain 14.5g of yellow solid II.[5]

Step 2: Preparation of Compound III

Dissolve 14.5g of compound II in 145mL of methanol.

Add 4.9g of acetic acid at room temperature.

Heat the reaction mixture to 80°C and maintain for 5 hours, monitoring the reaction by TLC.

After the reaction is complete, evaporate the solvent under reduced pressure.

Add 200mL of water and cool the mixture in an ice bath.

Adjust the pH to 8 with a saturated sodium bicarbonate solution.

Extract the aqueous layer three times with 50mL of dichloromethane each time.

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to obtain the product.[5]

Step 3: Preparation of Compound IV
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The molar usage ratio of intermediate product III to the alkali (potassium tert-butoxide) is 1:3

to 1:5.

The reaction is carried out for a duration of 8-16 hours.[5]

Step 4: Preparation of Compound V

The molar usage ratio of intermediate product IV to the base (triethylamine) is 1:2 to 1:5.

The molar usage ratio of intermediate product IV to benzoyl chloride is 1:2 to 1:4.

The reaction is conducted for 8-16 hours.[5]

Step 5: Preparation of Compound VI

The molar usage ratio of intermediate product V to the base (ammonia water, ammonia-

containing methanol, or ammonia-containing ethanol) is 1:2 to 1:12.

The molar usage ratio of intermediate product V to methylsulfonyl chloride is 1:1 to 1:6.

The reaction time is 6-20 hours.[5]

Step 6: Preparation of Sofosbuvir Impurity G

The molar usage ratio of intermediate product VI to the alkali (potassium carbonate) is 1:3 to

1:6.

The reaction is allowed to proceed for 8-14 hours to yield the final product.[5]

Quantitative Data Summary
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Step
Starting
Material

Reagents
/Solvents

Molar/Ma
ss Ratio

Reaction
Time

Temperat
ure

Yield

1
Intermediat

e I (20g)

Toluene

(200mL),

Triethylami

ne (13.4g)

I:Triethyla

mine ≈

1:1.7

12 hours 25°C
92%

(14.5g)[5]

2
Compound

II (14.5g)

Methanol

(145mL),

Acetic Acid

(4.9g)

II:Acetic

Acid ≈

1:2.3

5 hours 80°C -

3
Compound

III

Potassium

tert-

butoxide

III:Base =

1:3 to 1:5
8-16 hours - -

4
Compound

IV

Triethylami

ne,

Benzoyl

Chloride

IV:Base =

1:2 to 1:5,

IV:Benzoyl

Chloride =

1:2 to 1:4

8-16 hours - -

5
Compound

V

Ammonia

solution,

Methylsulfo

nyl

Chloride

V:Base =

1:2 to 1:12,

V:Methylsu

lfonyl

Chloride =

1:1 to 1:6

6-20 hours - -

6
Compound

VI

Potassium

Carbonate

VI:Base =

1:3 to 1:6
8-14 hours - -

Materials and Equipment

Chemicals: Intermediate I, Toluene, Triethylamine, Methanol, Acetic Acid, Saturated Sodium

Bicarbonate, Dichloromethane, Anhydrous Sodium Sulfate, Potassium tert-butoxide, Benzoyl

Chloride, Ammonia solution, Methylsulfonyl Chloride, Potassium Carbonate.
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Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, condenser,

separatory funnel, rotary evaporator, column chromatography setup, TLC plates, UV lamp,

standard laboratory glassware.

Characterization

The identity and purity of the synthesized Sofosbuvir impurity G should be confirmed using

appropriate analytical techniques. The patent document provides a nuclear magnetic

resonance (NMR) spectrum for the final product.[5] Recommended analytical methods include:

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

An RP-HPLC method can be developed for this purpose.[9]

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F): To elucidate the

chemical structure and confirm the diastereomeric identity.

Safety Precautions

This protocol should be carried out by trained laboratory personnel in a well-ventilated fume

hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and

gloves, must be worn at all times. All chemical waste should be disposed of in accordance with

institutional and local regulations.

Conclusion

This document provides a comprehensive protocol for the preparation of Sofosbuvir impurity
G for research purposes. The described six-step synthesis is capable of producing the impurity

with high purity, making it suitable for use as a reference standard in analytical studies. The

provided diagrams and tables offer a clear and concise overview of the synthesis process and

the quantitative parameters involved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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